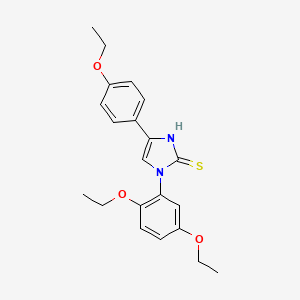
1-(2,5-diethoxyphenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-diethoxyphenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of two ethoxy-substituted phenyl groups attached to an imidazole ring, which also contains a thione group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(2,5-diethoxyphenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves the reaction of 2,5-diethoxybenzaldehyde with 4-ethoxybenzaldehyde in the presence of ammonium acetate and elemental sulfur. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods may include the use of continuous flow reactors and automated purification systems to streamline the production process.
Análisis De Reacciones Químicas
1-(2,5-diethoxyphenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, to form reduced imidazole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The ethoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to facilitate these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
1-(2,5-diethoxyphenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for treating various diseases, including infections and cancer.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it valuable for developing new materials and products.
Mecanismo De Acción
The mechanism of action of 1-(2,5-diethoxyphenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis, which is relevant to its potential anticancer activity.
Comparación Con Compuestos Similares
1-(2,5-diethoxyphenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione can be compared with other similar compounds, such as:
3-(2,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thione: This compound has methoxy groups instead of ethoxy groups on the phenyl rings. The presence of methoxy groups may affect the compound’s reactivity and biological activity.
3-(2,5-diethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thione: This compound has a combination of ethoxy and methoxy groups on the phenyl rings. The mixed substitution pattern may lead to different chemical and biological properties.
3-(2,5-diethoxyphenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-one: This compound has a carbonyl group instead of a thione group on the imidazole ring. The presence of a carbonyl group may significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(2,5-diethoxyphenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-4-24-16-9-7-15(8-10-16)18-14-23(21(27)22-18)19-13-17(25-5-2)11-12-20(19)26-6-3/h7-14H,4-6H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLGCYEGFTYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=C(C=CC(=C3)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
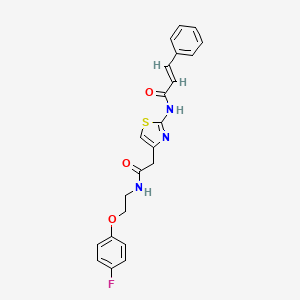
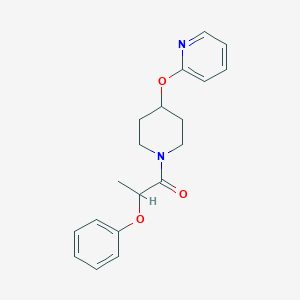
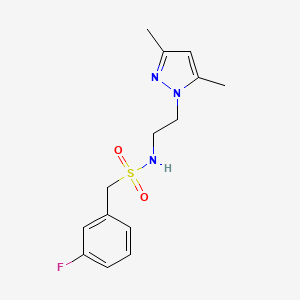
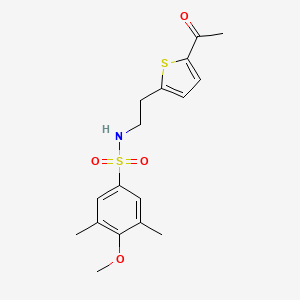
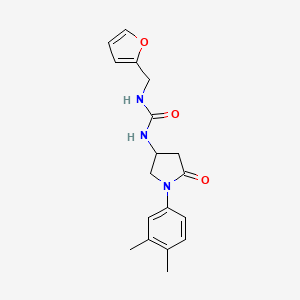
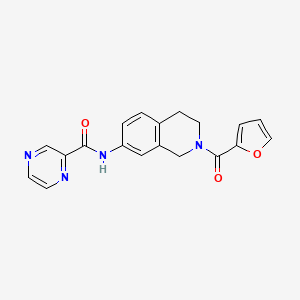
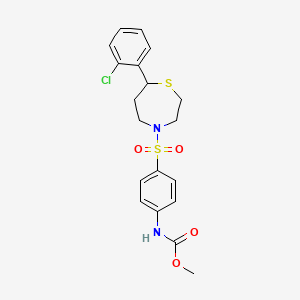
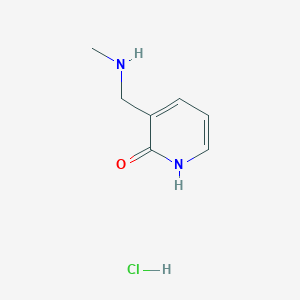
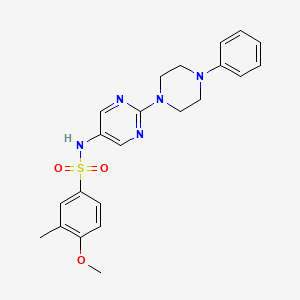
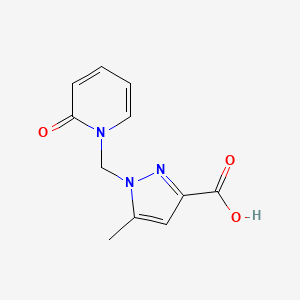
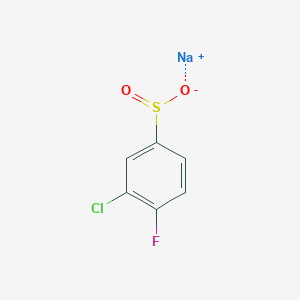

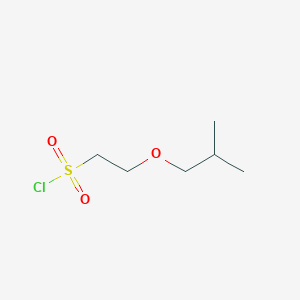
![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868331.png)
